![molecular formula C21H17FN4O4S B2947229 N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021090-51-6](/img/structure/B2947229.png)
N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” is a complex organic molecule. It contains a dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle .
Synthesis Analysis
The synthesis of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety can be achieved through several methods. One such method involves the use of 2,3-dihydroxybenzoic acid as the initial material. The process includes alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Applications De Recherche Scientifique
Alzheimer’s Disease Research
This compound has been synthesized as part of a class of molecules that show promise in treating neurodegenerative diseases like Alzheimer’s. The related derivatives have been studied for their ability to inhibit cholinesterase enzymes, which are significant in the pathogenesis of Alzheimer’s disease .
Antibacterial Agents
Derivatives of the compound have shown potent antibacterial properties. They have been synthesized and tested for their efficacy against various bacterial strains, indicating their potential use as therapeutic agents in combating bacterial infections .
Enzyme Inhibition
The compound and its derivatives have been researched for their moderate inhibitory activity against lipoxygenase enzymes. These enzymes are involved in the metabolism of fatty acids and play a role in inflammatory processes, making the compound a candidate for anti-inflammatory drug development .
Biofilm Inhibition
One of the significant challenges in treating bacterial infections is the formation of biofilms, which are protective layers that bacteria form to shield themselves from antibiotics. Certain derivatives of this compound have shown the ability to inhibit bacterial biofilm growth, which could be crucial in developing treatments for persistent bacterial infections .
Crystal Structure Analysis
The crystal structure of related compounds has been determined, which aids in understanding the molecular configuration and potential interactions with biological targets. This information is vital for the design of drugs and for predicting their behavior in biological systems .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as sulfonamides, are known to inhibit proteases , carbonic anhydrase , caspase , and COX-2 . These targets play crucial roles in various biological processes, including inflammation, apoptosis, and cellular homeostasis .
Mode of Action
Based on its structural similarity to other sulfonamides, it can be hypothesized that it may act by inhibiting key enzymes in the target organisms . For instance, sulfonamides are known to block the folate synthetase enzyme in bacteria, impeding folic acid synthesis and inhibiting bacterial growth and multiplication .
Biochemical Pathways
For example, some sulfonamides have been found to inhibit the carbonic anhydrase enzyme, which plays a role in many physiological disorders including epilepsy and osteoporosis .
Pharmacokinetics
It is known that peroral sulfonamides are absorbed from the gastrointestinal tract, metabolized in the liver, and the inactive compounds are excreted through bile or feces .
Result of Action
Based on its structural similarity to other sulfonamides, it can be hypothesized that it may inhibit bacterial growth and multiplication by blocking the folate synthetase enzyme .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Propriétés
IUPAC Name |
N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S/c22-14-3-1-2-13(10-14)21(28)24-18-6-7-20(26-25-18)31-12-19(27)23-15-4-5-16-17(11-15)30-9-8-29-16/h1-7,10-11H,8-9,12H2,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXFKTIINSCYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.